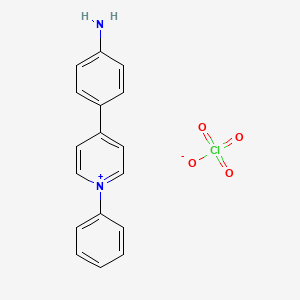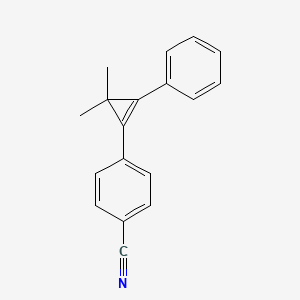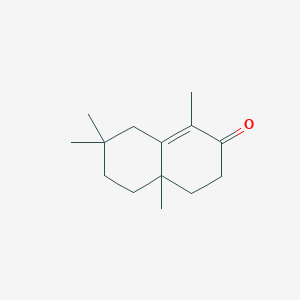
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by a fused ring structure, which often imparts unique chemical and physical properties. This particular compound is notable for its multiple methyl groups and a ketone functional group, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves multi-step organic reactions. Common starting materials might include simpler naphthalene derivatives, which are then subjected to alkylation, hydrogenation, and oxidation reactions under controlled conditions. Catalysts such as palladium or platinum may be used to facilitate hydrogenation, while strong acids or bases might be employed for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH would be essential to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a model compound for studying enzyme interactions.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Could be used in the manufacture of fragrances or other specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the ketone group could facilitate interactions with nucleophiles, while the methyl groups might influence its hydrophobicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetralin: A hydrogenated derivative of naphthalene, used as a solvent and chemical intermediate.
Decalin: Another hydrogenated naphthalene derivative, used in industrial applications.
1,2,3,4-Tetrahydronaphthalene: Similar structure but with fewer methyl groups.
Uniqueness
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group
Eigenschaften
CAS-Nummer |
61187-83-5 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1,4a,7,7-tetramethyl-4,5,6,8-tetrahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C14H22O/c1-10-11-9-13(2,3)7-8-14(11,4)6-5-12(10)15/h5-9H2,1-4H3 |
InChI-Schlüssel |
MGKFIJFWUHGDQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(CCC2(CCC1=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


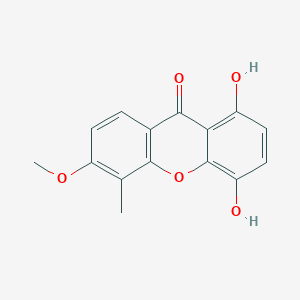
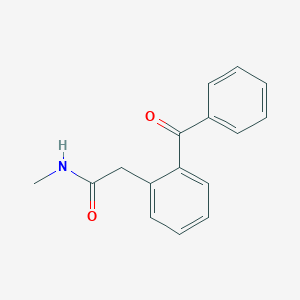
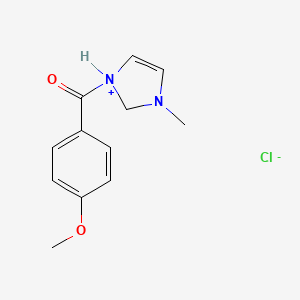
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
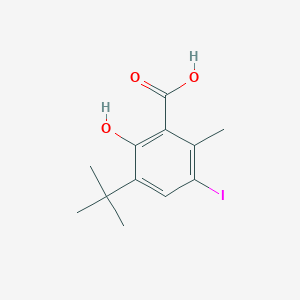
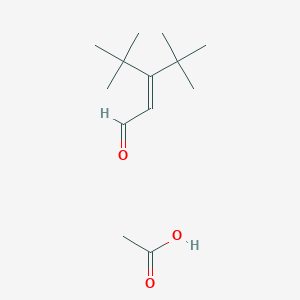
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
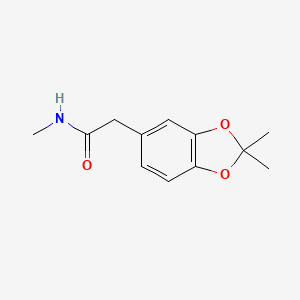
![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)

![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
